molecular formula C10H6BrFO2S B13894816 Methyl 3-bromo-6-fluoro-1-benzothiophene-2-carboxylate

Methyl 3-bromo-6-fluoro-1-benzothiophene-2-carboxylate

Cat. No.: B13894816
M. Wt: 289.12 g/mol
InChI Key: XANHMNAINNWSRC-UHFFFAOYSA-N
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Description

Methyl 3-bromo-6-fluoro-1-benzothiophene-2-carboxylate is a high-value chemical intermediate designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features a benzothiophene core structure, a scaffold recognized for its prevalence in bioactive molecules. The presence of both bromo and fluoro substituents at the 3 and 6 positions, respectively, along with the methyl ester group at the 2-position, makes this molecule a versatile building block for further synthetic elaboration. These functional groups are common handles for cross-coupling reactions and other transformations used to create diverse compound libraries for biological screening. While the specific biological data for this exact molecule may not be widely published, structurally similar benzothiophene-2-carboxylate derivatives are frequently explored in pharmaceutical research. For instance, certain 3-phenyl-1-benzothiophene-2-carboxylic acid derivatives have been identified as branched-chain alpha keto acid dehydrogenase kinase (BCKDK) inhibitors and are being investigated for the treatment of conditions such as diabetes, kidney diseases, NASH, and heart failure . Other benzothiophene carboxylates are studied for their serotonergic activity . Researchers value this compound for constructing novel molecules aimed at hitting these and other therapeutic targets. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the associated Safety Data Sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C10H6BrFO2S

Molecular Weight

289.12 g/mol

IUPAC Name

methyl 3-bromo-6-fluoro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C10H6BrFO2S/c1-14-10(13)9-8(11)6-3-2-5(12)4-7(6)15-9/h2-4H,1H3

InChI Key

XANHMNAINNWSRC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=C(C=C2)F)Br

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-6-fluoro-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include triethylamine, DMSO, and methyl thioglycolate . Reaction conditions often involve elevated temperatures and the use of microwave irradiation to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or fluorine atoms .

Scientific Research Applications

Methyl 3-bromo-6-fluoro-1-benzothiophene-2-carboxylate is a synthetic organic compound that is used in research settings because of its structure and applications in medicinal chemistry. The compound has a molecular weight of roughly 289.12 g/mol and the molecular formula C10H6BrFO2SC_{10}H_6BrFO_2S. The benzothiophene core, a fused bicyclic structure containing benzene and thiophene rings, is a feature of this substance. The chemical reactivity and potential biological activity of the compound are enhanced by the presence of bromine and fluorine substituents at the 3 and 6 positions, respectively.

Scientific Research Applications

This compound is often used in research for its structural characteristics and medicinal chemistry applications. Reactions involving this compound are important for synthesizing derivatives with enhanced biological activity or different physicochemical properties.

Medicinal Chemistry

Due to its special structural features, it is a valuable building block for creating biologically active molecules with potential therapeutic benefits.

Pharmaceutical Industry

It is explored as a possible lead compound in the process of drug discovery.

Material Science

It is used in creating organic semiconductors and light-emitting diodes.

Chemical Biology

It is used to study enzyme inhibitors and receptor modulators.

Benzothiophene Carboxylate Derivatives

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physical and Chemical Properties

The following table compares key attributes of methyl 3-bromo-6-fluoro-1-benzothiophene-2-carboxylate with two structurally related compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Reactivity/Properties
This compound Br (3), F (6) C₁₀H₆BrFO₂S 289.12 Bromine enhances leaving-group ability; strong EWG directs electrophilic substitution to electron-rich positions. Fluorine improves stability.
Methyl 3-chloro-6-fluoro-1-benzothiophene-2-carboxylate Cl (3), F (6) C₁₀H₆ClFO₂S 244.67 Chlorine is a weaker leaving group than bromine; similar EWG effects but lower molecular weight. Reduced steric hindrance compared to Br.
Methyl 5-amino-1-benzothiophene-2-carboxylate NH₂ (5) C₁₀H₉NO₂S 223.25 Amino group is electron-donating (EDG), directing electrophiles to ortho/para positions. Enables hydrogen bonding and participation in coupling reactions.
Key Observations:
  • Halogen Effects : Bromine (Br) at position 3 increases molecular weight and polarizability compared to chlorine (Cl), making it more reactive in nucleophilic aromatic substitution (NAS) or cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Electronic Modulation: Fluorine (F) at position 6 stabilizes the aromatic ring via inductive effects, while the amino group (NH₂) in the 5-position analogue introduces resonance effects, altering reaction pathways .
  • Functional Group Utility : The methyl ester group in all three compounds serves as a handle for hydrolysis or transesterification, enabling further derivatization.

Structural Analysis Tools

Crystallographic software such as SHELX and ORTEP-3 (–3) are critical for determining molecular conformations and packing arrangements. For example:

  • SHELXL refines crystal structures, aiding in comparing bond lengths and angles between halogenated analogues.
  • ORTEP-3 visualizes thermal ellipsoids, highlighting steric differences between Br and Cl substituents.

Biological Activity

Methyl 3-bromo-6-fluoro-1-benzothiophene-2-carboxylate is a synthetic compound belonging to the benzothiophene family, characterized by the presence of bromine and fluorine substituents. This compound has garnered attention in scientific research for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C11H8BrFO2SC_{11}H_{8}BrFO_2S, with a molecular weight of approximately 289.12 g/mol. The unique structure of this compound, featuring a fused bicyclic system composed of benzene and thiophene rings, enhances its chemical reactivity and potential biological interactions .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of halogen atoms (bromine and fluorine) can increase binding affinity to various enzymes or receptors, potentially modulating their activity. This compound may interfere with cellular pathways by altering the redox state or forming reactive intermediates that interact with biomolecules .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further exploration in treating infections .
  • Anticancer Potential : The compound has been investigated for its anticancer properties, particularly as a precursor in the synthesis of drugs targeting specific cancer pathways .
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to act as allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK), which is involved in metabolic diseases like maple syrup urine disease and obesity. This compound's structural analogs have demonstrated significant inhibition against BDK, suggesting potential therapeutic applications .

Table 1: Summary of Biological Activities

Activity Description References
AntimicrobialExhibits potential antimicrobial effects against various pathogens
AnticancerInvestigated for anticancer properties in drug synthesis
Enzyme InhibitionActs as an allosteric inhibitor of BDK, affecting branched-chain amino acid metabolism

Notable Research Findings

  • A study highlighted that benzothiophene carboxylate derivatives, including those related to this compound, showed robust inhibition against BDK, leading to lower plasma concentrations of branched-chain amino acids (BCAAs) in vivo .
  • Another investigation demonstrated that derivatives similar to this compound could augment BCAA oxidation, indicating potential applications in metabolic disorders .

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